molecular formula C15H18N2O3S B497909 5-ethyl-2-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide CAS No. 915933-32-3

5-ethyl-2-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide

Cat. No.: B497909
CAS No.: 915933-32-3
M. Wt: 306.4g/mol
InChI Key: HYOPCNUCWISGKV-UHFFFAOYSA-N
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Description

5-ethyl-2-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide is an organic compound with the molecular formula C15H18N2O3S and a molecular weight of 306.38 g/mol . This compound is characterized by the presence of an ethyl group, a methoxy group, a pyridinyl group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 5-ethyl-2-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 5-ethyl-2-methoxybenzenesulfonyl chloride with 6-methyl-2-aminopyridine under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

5-ethyl-2-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or amines under appropriate conditions.

Scientific Research Applications

5-ethyl-2-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 5-ethyl-2-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

5-ethyl-2-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-ethyl-2-methoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-4-12-8-9-13(20-3)14(10-12)21(18,19)17-15-7-5-6-11(2)16-15/h5-10H,4H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOPCNUCWISGKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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